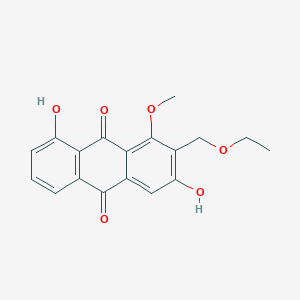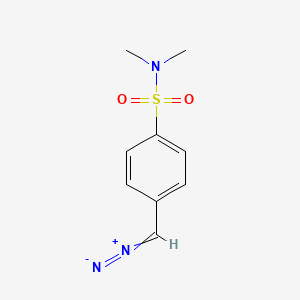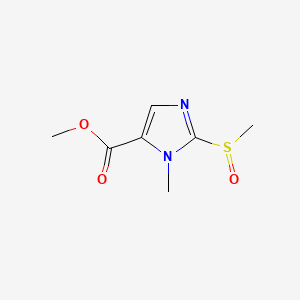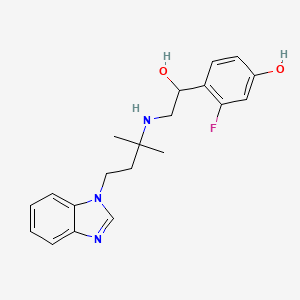
Nardeterol
Übersicht
Beschreibung
Nardeterol is a high-affinity, partial agonist for beta adrenergic receptors. It is known for its role in modulating the activity of these receptors, which are crucial in various physiological processes, including the regulation of heart rate and bronchial dilation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nardeterol involves multiple steps, including the formation of its core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Nardeterol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nukleophile: Hydroxidionen, Amine.
Elektrophile: Alkylhalogenide, Acylchloride.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation hydroxylierte Derivate ergeben, während Reduktion dehydroxylierte Verbindungen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Nardeterol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Wechselwirkungen von Beta-adrenergen Rezeptoren zu untersuchen und neue Synthesemethoden zu entwickeln.
Biologie: Untersucht wegen seiner Rolle bei der Modulation zellulärer Signalwege und Rezeptoraktivität.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie Asthma und chronisch obstruktiver Lungenerkrankung (COPD) untersucht.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch Bindung an Beta-adrenerge Rezeptoren, die G-Protein-gekoppelte Rezeptoren sind, die an der Regulierung verschiedener physiologischer Prozesse beteiligt sind. Nach der Bindung aktiviert this compound diese Rezeptoren, was zur Aktivierung nachgeschalteter Signalwege führt, die zu physiologischen Reaktionen wie erhöhter Herzfrequenz und Bronchodilatation führen .
Ähnliche Verbindungen:
Salmeterol: Ein weiterer Beta-adrenerger Rezeptoragonist, der zur Behandlung von Asthma und COPD eingesetzt wird.
Formoterol: Ein langwirksamer Beta-adrenerger Rezeptoragonist mit ähnlichen therapeutischen Anwendungen.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner hohen Affinität und partiellen Agonistenaktivität an Beta-adrenergen Rezeptoren, die eine kontrolliertere Modulation der Rezeptoraktivität im Vergleich zu vollen Agonisten ermöglicht. Diese Eigenschaft macht es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen .
Wirkmechanismus
Nardeterol exerts its effects by binding to beta adrenergic receptors, which are G protein-coupled receptors involved in the regulation of various physiological processes. Upon binding, this compound activates these receptors, leading to the activation of downstream signaling pathways that result in physiological responses such as increased heart rate and bronchial dilation .
Vergleich Mit ähnlichen Verbindungen
Salmeterol: Another beta adrenergic receptor agonist used in the treatment of asthma and COPD.
Formoterol: A long-acting beta adrenergic receptor agonist with similar therapeutic applications.
Albuterol: A short-acting beta adrenergic receptor agonist commonly used for quick relief of asthma symptoms.
Uniqueness of Nardeterol: this compound is unique in its high affinity and partial agonist activity at beta adrenergic receptors, which allows for a more controlled modulation of receptor activity compared to full agonists. This property makes it a valuable compound for both research and therapeutic applications .
Eigenschaften
IUPAC Name |
4-[2-[[4-(benzimidazol-1-yl)-2-methylbutan-2-yl]amino]-1-hydroxyethyl]-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-20(2,9-10-24-13-22-17-5-3-4-6-18(17)24)23-12-19(26)15-8-7-14(25)11-16(15)21/h3-8,11,13,19,23,25-26H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTMQCNDGLTIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN1C=NC2=CC=CC=C21)NCC(C3=C(C=C(C=C3)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868274 | |
| Record name | 4-(2-{[4-(1H-Benzimidazol-1-yl)-2-methylbutan-2-yl]amino}-1-hydroxyethyl)-3-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73865-18-6 | |
| Record name | Nardeterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073865186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NARDETEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70859437W3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





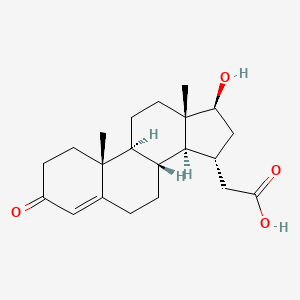
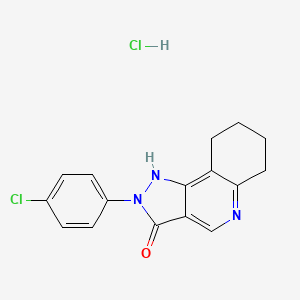
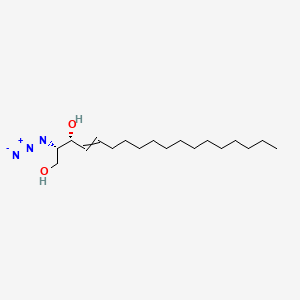
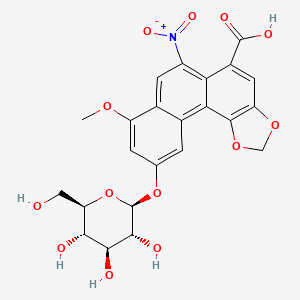

![3,5-Dibromo-n-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B1211044.png)
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B1211045.png)
